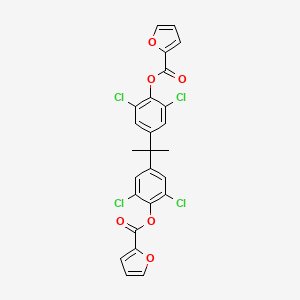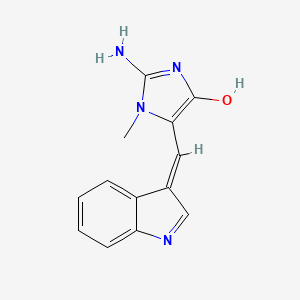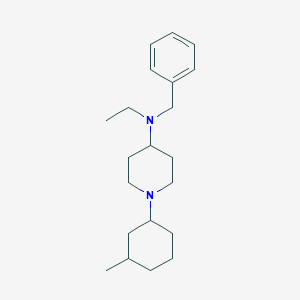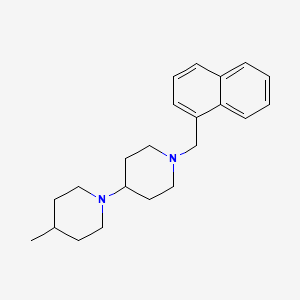
Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl difuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE is a complex organic compound characterized by multiple chlorinated phenyl groups and furoate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE typically involves multi-step organic reactions. The process begins with the chlorination of phenyl groups, followed by esterification with furoate. Common reagents used in these reactions include chlorinating agents like thionyl chloride and esterification catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination and esterification steps, often involving elevated temperatures and controlled environments to prevent side reactions.
化学反応の分析
Types of Reactions
2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce chlorinated phenols.
科学的研究の応用
2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl groups and furoate moieties enable it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
2,6-Dichloro-1,4-benzoquinone: Known for its oxidative properties and used in various chemical reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent used in organic synthesis.
2,5-Dichloro-1,4-benzoquinone: Another chlorinated quinone with similar chemical properties.
Uniqueness
2,6-DICHLORO-4-(1-{3,5-DICHLORO-4-[(2-FURYLCARBONYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-FUROATE is unique due to its specific combination of chlorinated phenyl groups and furoate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C25H16Cl4O6 |
|---|---|
分子量 |
554.2 g/mol |
IUPAC名 |
[2,6-dichloro-4-[2-[3,5-dichloro-4-(furan-2-carbonyloxy)phenyl]propan-2-yl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C25H16Cl4O6/c1-25(2,13-9-15(26)21(16(27)10-13)34-23(30)19-5-3-7-32-19)14-11-17(28)22(18(29)12-14)35-24(31)20-6-4-8-33-20/h3-12H,1-2H3 |
InChIキー |
JNGBGIOCZFORJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=CO2)Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC=CO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-Dimethoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10888168.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888194.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10888196.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10888197.png)
![3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B10888202.png)

![3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate](/img/structure/B10888217.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888223.png)
![(2-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10888227.png)


![methyl (4-{(1E)-3-[(5-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2-ethoxyphenoxy)acetate](/img/structure/B10888253.png)
![(2Z)-2-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10888254.png)
![Ethyl 4-carbamoyl-3-methyl-5-({[2-(4-methylphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate](/img/structure/B10888255.png)
